N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride” would likely depend on the specific conditions and reagents used. Similar compounds such as 3,5-Difluoroacetophenone have been used in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely depend on its specific molecular structure. For example, similar compounds such as 3,5-Difluoroacetophenone have a melting point of 34-38 °C and 3,5-Difluorophenol has a melting point of 54-57 °C .Scientific Research Applications
Chemical Synthesis and Structural Studies:
- N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride and similar compounds are used in various chemical syntheses. For example, a study by Macháček et al. (1986) explores the formation and rearrangement of a spiro-Meisenheimer adduct of a structurally similar compound, highlighting its application in chemical synthesis (Macháček, Hassanien, & Štěrba, 1986).
- Another study by Praveen et al. (2013) examines the crystal structure of a related compound, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, providing insights into its geometric parameters and potential applications in materials science (Praveen et al., 2013).
Pharmaceutical Research:
- While direct studies on this compound in pharmaceutical research are limited, analogs and derivatives have been explored for their potential therapeutic effects. For instance, a novel anilidoquinoline derivative structurally related to this compound demonstrated significant antiviral and antiapoptotic effects in treating Japanese encephalitis (Ghosh et al., 2008).
Material Science and Photovoltaic Efficiency:
- A study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, which are structurally similar, demonstrated their potential in photo-voltaic cells, showcasing their light harvesting efficiency and their potential in material science applications (Mary et al., 2020).
Neurological Research:
- Dalby-Brown et al. (2013) characterized a novel high-potency positive modulator of K(v)7 channels, NS15370, which contains a similar chemical structure. This study highlights its potential in treating neurological hyperexcitability disorders like epilepsy and mania (Dalby-Brown et al., 2013).
Safety and Hazards
The safety and hazards of “N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride” would likely depend on its specific properties. Similar compounds such as 3,5-Difluoroacetophenone and 3,5-Difluorophenol have hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O.ClH/c1-12-5-9(14)13-8-3-6(10)2-7(11)4-8;/h2-4,12H,5H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCITUBVMIIFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC(=CC(=C1)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1251922-59-4 | |
Record name | Acetamide, N-(3,5-difluorophenyl)-2-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251922-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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